2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene
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Overview
Description
2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of ethoxy, methoxy, and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction and subsequent functional group transformations .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzene ring.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique chemical structure can be exploited to design new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism by which 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The compound can participate in various chemical reactions, leading to the formation of intermediates that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a similar trifluoromethyl group but differs in the presence of a bromine atom instead of ethoxy and methoxy groups.
2-Methoxy-5-nitrobenzotrifluoride: This compound contains a nitro group and a trifluoromethyl group, making it structurally similar but with different functional groups.
Uniqueness
2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene is unique due to the combination of ethoxy, methoxy, and trifluoromethyl groups on the benzene ring. This specific arrangement of functional groups imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C10H11F3O2 |
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Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-ethoxy-1-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3O2/c1-3-15-9-6-7(10(11,12)13)4-5-8(9)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
DWABHWPFQRSVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(F)(F)F)OC |
Origin of Product |
United States |
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